2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene is an organic compound belonging to the class of compounds known as aryl halides. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. This compound has a wide range of applications in the field of organic synthesis, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of other organic compounds.
Scientific Research Applications
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research. It is commonly used as a reagent in the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of nanomaterials, such as carbon nanotubes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene is not well understood. However, it is believed to involve the formation of an intermediate compound, known as an aryl halide, which is then further converted into the desired product. This process is known as arylation.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic in high concentrations and can cause skin and eye irritation. It is also believed to be an endocrine disruptor, meaning that it can interfere with the normal functioning of the endocrine system.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store. However, it is toxic in high concentrations and can cause skin and eye irritation, so it should be handled with caution. In addition, it is flammable and should be stored in a cool, dry place away from any sources of ignition.
Future Directions
In the future, 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene could be used in the synthesis of novel organic compounds, such as polymers and nanomaterials. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, further research could be conducted to understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, more research could be done to develop safer, more efficient methods of synthesis and storage.
properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-3-4(8(12,13)14)1-2-6(5)15-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZRZLQTNWLTNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669672 | |
Record name | 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
954236-03-4 | |
Record name | 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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